Ethyl 4-Bromo-7-fluoroindole-3-acetate
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Overview
Description
Ethyl 4-Bromo-7-fluoroindole-3-acetate is a chemical compound belonging to the indole family. Indoles are aromatic heterocyclic organic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The presence of bromine and fluorine atoms in the structure of this compound enhances its reactivity and potential for further chemical modifications .
Preparation Methods
The synthesis of Ethyl 4-Bromo-7-fluoroindole-3-acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoindole and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to promote the nucleophilic substitution reaction.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Ethyl 4-Bromo-7-fluoroindole-3-acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or styrene derivatives.
Scientific Research Applications
Ethyl 4-Bromo-7-fluoroindole-3-acetate has several scientific research applications:
Agriculture: The compound can be used to develop agrochemicals that enhance crop protection and growth.
Materials Science: It is utilized in the synthesis of organic materials with specific electronic and optical properties for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of Ethyl 4-Bromo-7-fluoroindole-3-acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound.
Comparison with Similar Compounds
Ethyl 4-Bromo-7-fluoroindole-3-acetate can be compared with other indole derivatives such as:
4-Bromoindole: Lacks the fluorine atom, which may result in different reactivity and biological activity.
7-Fluoroindole: Lacks the bromine atom, which can affect its chemical properties and applications.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions compared to this compound.
This compound stands out due to the combined presence of bromine and fluorine atoms, which can enhance its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C12H11BrFNO2 |
---|---|
Molecular Weight |
300.12 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-7-fluoro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H11BrFNO2/c1-2-17-10(16)5-7-6-15-12-9(14)4-3-8(13)11(7)12/h3-4,6,15H,2,5H2,1H3 |
InChI Key |
MTLOHRUUHIIPNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C(C=CC(=C12)Br)F |
Origin of Product |
United States |
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